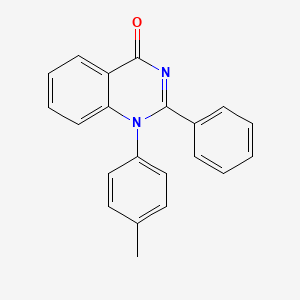
2,2'-ONN-Azoxybisnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-ONN-Azoxybisnaphthalene, also known as 1,2-di(naphthalen-2-yl)diazene oxide, is a chemical compound with the molecular formula C20H14N2O and a molecular weight of 298.34 g/mol . This compound is characterized by its unique structure, which includes two naphthalene rings connected by a diazene oxide group.
Preparation Methods
The synthesis of 2,2’-ONN-Azoxybisnaphthalene typically involves the reaction of naphthalene derivatives with diazene oxide. One common synthetic route involves the oxidation of 2-naphthylamine to form the corresponding diazene oxide . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2’-ONN-Azoxybisnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can break the diazene oxide linkage, leading to the formation of naphthalene derivatives.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-ONN-Azoxybisnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of aromatic compounds with biological molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-ONN-Azoxybisnaphthalene involves its ability to undergo redox reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to a range of biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial applications .
Comparison with Similar Compounds
2,2’-ONN-Azoxybisnaphthalene can be compared with other similar compounds, such as:
2,2’-Azoxynaphthalene: Similar in structure but with different substituents on the naphthalene rings.
Di-2-naphthyl-diazen-N-oxide: Another compound with a similar diazene oxide linkage but different overall molecular structure.
The uniqueness of 2,2’-ONN-Azoxybisnaphthalene lies in its specific arrangement of naphthalene rings and the diazene oxide group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
naphthalen-2-yl-(naphthalen-2-ylamino)-oxoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N2O/c23-22(20-12-10-16-6-2-4-8-18(16)14-20)21-19-11-9-15-5-1-3-7-17(15)13-19/h1-14H,(H,21,23)/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCMRKFYGGMFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N[N+](=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N2O+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
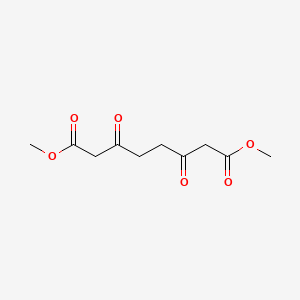
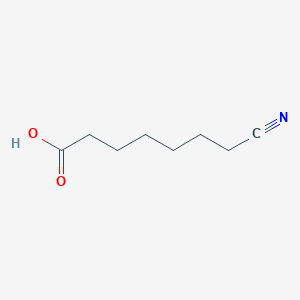
![N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide;hydrochloride](/img/structure/B3273142.png)
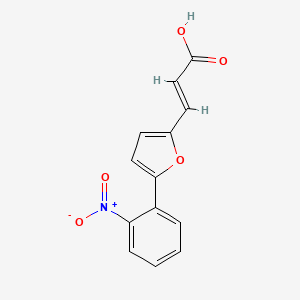

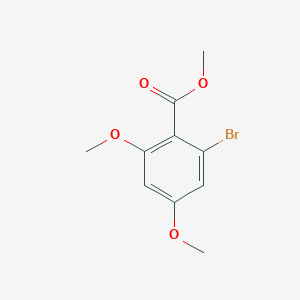
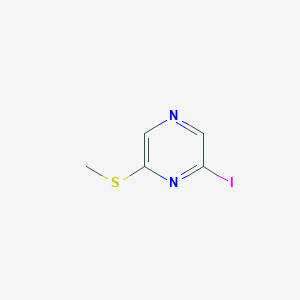

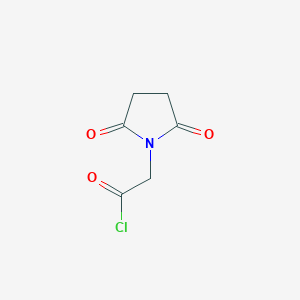

![Dimethyl[2-(trimethylsilyl)ethynyl]amine](/img/structure/B3273196.png)
![[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B3273204.png)

